(3R)-4-benzyl-3-(methoxymethyl)morpholine
Description
Significance of Chiral Heterocyclic Scaffolds in Advanced Chemical Research
Chiral heterocyclic scaffolds are fundamental building blocks in modern chemical science, particularly within medicinal chemistry and materials science. Their three-dimensional, stereochemically defined structures are crucial for molecular recognition, enabling specific interactions with biological targets like enzymes and receptors. This specificity is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The incorporation of chiral heterocyclic frameworks allows for the precise spatial arrangement of functional groups, which is key to optimizing binding affinity and biological activity.
Overview of the Morpholine (B109124) Core Structure: Chemical Characteristics and Research Interest
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts a favorable physicochemical profile, including aqueous solubility and metabolic stability, making it a "privileged" structure in medicinal chemistry. The nitrogen atom provides a point for substitution and can act as a base or nucleophile, while the ether oxygen can participate in hydrogen bonding. Morpholine's structural rigidity and predictable chair conformation make it an attractive scaffold for the synthesis of complex molecules. Consequently, the morpholine motif is present in numerous approved drugs, ranging from antibiotics like linezolid (B1675486) to anticancer agents such as gefitinib.
Defining the Research Scope: Focus on (3R)-4-benzyl-3-(methoxymethyl)morpholine
This article focuses specifically on This compound , a chiral derivative designed for specialized applications in asymmetric synthesis. As a molecule not extensively documented as a final product, its chemical significance lies in its role as a chiral building block or intermediate. Its structure is strategically designed, with each component—the morpholine core, the (3R) stereocenter, the N-benzyl group, and the C-3 methoxymethyl substituent—playing a distinct role in guiding chemical reactions.
The defining feature of this molecule is the chiral center at the C-3 position, which has the (R)-configuration. In asymmetric synthesis, such a well-defined stereocenter is invaluable. It can act as a chiral auxiliary, a molecular tool that directs the formation of new stereocenters in a predictable manner. During a reaction, the existing (3R) center can sterically hinder one face of the molecule, forcing incoming reagents to attack from the less hindered face. This process, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry for creating enantiomerically pure compounds. The development of synthetic routes to access specific 3-substituted chiral morpholines is an active area of research, highlighting the importance of stereochemical control at this position. researchgate.net
The substituents on the morpholine ring are not arbitrary; they are chosen to modulate the molecule's reactivity and stability, serving as protecting and directing groups.
N-Benzyl Group: The benzyl (B1604629) group (Bn) attached to the nitrogen atom is a common protecting group for amines. wikipedia.org It is relatively stable under a variety of reaction conditions but can be removed when desired, typically through catalytic hydrogenation. Beyond its protective function, the bulky benzyl group provides significant steric hindrance, which can enhance the directing effect of the C-3 chiral center in asymmetric reactions. rsc.orgnih.govnih.gov It influences the conformation of the morpholine ring, further controlling the stereochemical outcome of reactions involving the scaffold.
Below is a table summarizing the key properties of the constituent parts of the target molecule.
| Component | Formula | Key Function(s) in Synthesis |
| This compound | C13H19NO2 | Chiral building block, synthetic intermediate |
| Morpholine Core | C4H9NO | Structural scaffold, imparts favorable physicochemical properties |
| (3R) Stereocenter | - | Controls stereochemical outcome of reactions (asymmetric induction) |
| N-Benzyl Group | -CH2C6H5 | Amine protecting group, steric directing group |
| Methoxymethyl (MOM) Ether | -CH2OCH3 | Alcohol protecting group, stable to bases and nucleophiles |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-benzyl-3-(methoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-13-11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJTHPEFSOEDH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230874 | |
| Record name | (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-73-1 | |
| Record name | (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Retrosynthetic Analysis and Pathway Design for 3r 4 Benzyl 3 Methoxymethyl Morpholine
Primary Disconnections and Key Precursors Identification
The initial step in the retrosynthetic analysis of (3R)-4-benzyl-3-(methoxymethyl)morpholine involves identifying the most logical bond disconnections. The bonds to be disconnected are typically those that can be formed by reliable and well-established chemical reactions.
The morpholine (B109124) ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. Its synthesis can be approached in several ways. A common and effective strategy involves the cyclization of a linear precursor that already contains the necessary atoms.
One primary disconnection strategy for the morpholine ring involves breaking the C-N and C-O bonds. This leads back to a key intermediate, a substituted amino alcohol. Specifically, for the target molecule, this would be an N-benzylated amino alcohol with a methoxymethyl substituent. Further disconnection of this intermediate can lead to simpler starting materials.
A prevalent method for constructing substituted morpholines is through the cyclization of vicinal amino alcohols. researchgate.net For the target molecule, this would involve a precursor like (2R)-1-(benzylamino)-3-methoxypropan-2-ol. The cyclization could then be achieved by reacting this amino alcohol with a two-carbon electrophile, such as a derivative of chloroacetaldehyde (B151913) or a similar reagent, to form the second C-C-O segment of the ring.
Another powerful approach involves intramolecular cyclization. For instance, a suitably substituted ethanolamine (B43304) derivative can undergo a palladium-catalyzed carboamination reaction to form the morpholine ring. nih.gov This method offers a high degree of control over the stereochemistry of the final product.
The benzyl (B1604629) and methoxymethyl groups are key features of the target molecule. Their introduction can be planned either before or after the formation of the morpholine ring.
Benzyl Group Installation: The benzyl group is typically introduced via N-alkylation of a primary or secondary amine precursor. This is a standard transformation often achieved using benzyl bromide or benzyl chloride in the presence of a base. In the context of the synthesis of this compound, the benzylation step could be performed on a pre-formed 3-(methoxymethyl)morpholine (B8812131) or on a linear amino alcohol precursor.
Methoxymethyl Group Installation: The methoxymethyl group is an ether. It can be formed by the Williamson ether synthesis, reacting an alkoxide with chloromethyl methyl ether (MOM-Cl). In the retrosynthesis, this suggests a precursor alcohol. Therefore, the methoxymethyl group can be traced back to a hydroxymethyl group at the 3-position of the morpholine ring or its linear precursor. This hydroxymethyl group, in turn, can be derived from a chiral starting material or introduced through a stereoselective reaction.
A plausible retrosynthetic pathway is outlined below:
Disconnect the C4-N bond and the C3-C(methoxymethyl) bond: This leads back to a chiral amino alcohol precursor, (R)-2-amino-3-methoxypropan-1-ol, and benzaldehyde. The morpholine ring can then be constructed, for example, through a reductive amination followed by cyclization.
Disconnect the morpholine ring: This can be done via a double disconnection of the C-N and C-O bonds, leading to a diol and an amine. For instance, breaking the N-C2 and O-C3 bonds suggests a reaction between a protected (R)-3-amino-1,2-propanediol and a benzylating agent.
Stereocontrol Element Analysis for the (3R) Center
The presence of a single stereocenter at the 3-position with R-configuration necessitates a stereoselective synthetic strategy.
Achieving the desired (3R) stereochemistry can be accomplished through several established methods in asymmetric synthesis:
Chiral Pool Synthesis: This is often the most direct approach. It involves using a readily available and enantiomerically pure starting material that already contains the required stereocenter. researchgate.net For the synthesis of this compound, a suitable starting material from the chiral pool could be (R)-glyceraldehyde, (R)-serine, or a related three-carbon chiral building block. For example, a synthesis starting from L-tyrosine has been reported for a similar (3S)-substituted morpholine derivative, demonstrating the utility of amino acids as chiral precursors. researchgate.net
Asymmetric Catalysis: This approach uses a chiral catalyst to induce stereoselectivity in a reaction that creates the stereocenter. For instance, an asymmetric reduction of a ketone precursor to the corresponding alcohol with the desired (R) configuration could be a key step. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org
When constructing the morpholine ring or introducing substituents, it is crucial to consider the potential for creating new stereocenters and to control the diastereoselectivity of these reactions.
If a chiral auxiliary is used, it can direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
In cyclization reactions, the stereochemistry of the substituents on the open-chain precursor can influence the stereochemical outcome of the ring closure. For example, the synthesis of cis-3,5-disubstituted morpholines has been achieved with high stereocontrol through a Pd-catalyzed carboamination, where the stereochemistry of the starting amino alcohol dictates the stereochemistry of the product. nih.gov
Comprehensive Synthetic Methodologies for 3r 4 Benzyl 3 Methoxymethyl Morpholine
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most efficient pathways to enantiopure molecules by creating the desired stereocenter selectively. mdpi.com These methods can be broadly categorized into those that use a chiral starting material (chiral pool), those that employ a chiral catalyst, and those that rely on a temporary chiral auxiliary.
The chiral pool approach is a powerful strategy that utilizes readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials. mdpi.comelsevierpure.comnumberanalytics.com This method is one of the most effective for preparing optically active compounds, as the initial chirality is inherent to the starting material. elsevierpure.comresearchgate.net
For the synthesis of (3R)-4-benzyl-3-(methoxymethyl)morpholine, D-amino acids are particularly suitable precursors. D-serine, which possesses the required (R)-stereochemistry and a hydroxymethyl side chain, is an ideal starting point. mdpi.com A plausible synthetic sequence would begin with the protection of the amino and carboxylic acid groups of D-serine methyl ester hydrochloride. mdpi.com The N-benzyl group can be introduced via reductive amination. The free hydroxyl group is then methylated to form the methoxymethyl ether. Subsequent reduction of the ester to a primary alcohol, followed by activation (e.g., tosylation) and reaction with an oxygen nucleophile (e.g., from a diethanolamine (B148213) derivative) would precede the final intramolecular cyclization to yield the morpholine (B109124) ring.
A similar strategy has been demonstrated in the synthesis of (3S)-3-[4-(methoxymethoxy)benzyl]morpholine derivatives starting from L-Tyrosine. researchgate.net This multi-step process highlights the utility of amino acids as versatile chiral building blocks for complex morpholines. researchgate.net
Carbohydrates also serve as excellent chiral starting materials due to their abundant stereocenters. elsevierpure.comnumberanalytics.com For instance, a suitably protected 2-deoxy-D-ribose could be transformed through a series of steps involving nitrogen introduction and ring manipulation to form the desired morpholine structure. researchgate.net
Table 1: Examples of Chiral Pool Starting Materials
| Starting Material | Rationale for Use | Key Transformations |
|---|---|---|
| D-Serine | Correct (R)-stereocenter at Cα. mdpi.com | N-benzylation, O-methylation, ester reduction, cyclization. |
| L-Tyrosine | Proven precursor for (3S)-benzylmorpholine derivatives. researchgate.net | Multi-step conversion of the amino acid backbone. researchgate.net |
Catalytic asymmetric methods are highly efficient and atom-economical for synthesizing chiral molecules. nih.govsemanticscholar.org These routes can generate the chiral center during or after the formation of the morpholine ring.
Asymmetric organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. frontiersin.org Proline and its derivatives are classic examples of organocatalysts that operate through enamine or iminium ion intermediates. youtube.com For morpholine synthesis, organocatalysts can facilitate intramolecular cyclization reactions with high stereocontrol.
One relevant approach is the organocatalytic 1,4-addition of aldehydes to nitroolefins, which can be promoted by morpholine-based amino acids. frontiersin.org While this specific reaction builds a different part of the molecule, it demonstrates the principle of using chiral morpholine-derived catalysts. A more direct application would involve an intramolecular aza-Michael addition, where a chiral amine catalyst activates an aldehyde or ketone, which then undergoes cyclization with a tethered amine to form the morpholine ring enantioselectively. semanticscholar.org
Another powerful method is the catalytic asymmetric halocyclization. rsc.org Cinchona alkaloid-derived catalysts can promote the chlorocycloetherification of alkenol substrates to furnish chlorinated morpholines with excellent yields and enantioselectivities, which can then be further functionalized. rsc.org
Table 2: Organocatalytic Strategies for Morpholine Synthesis
| Reaction Type | Catalyst Example | Mechanism | Enantioselectivity |
|---|---|---|---|
| Intramolecular aza-Michael Addition | (S)-Proline semanticscholar.orgyoutube.com | Enamine catalysis | Generally high |
| Asymmetric Halocyclization | Cinchona alkaloid derivative rsc.org | Activation of halogenating agent | Excellent ee reported rsc.org |
Transition-metal catalysis is a cornerstone of modern synthesis, enabling a wide range of transformations with high selectivity. mdpi.comrsc.org For chiral morpholine synthesis, key strategies include asymmetric hydrogenation and hydroamination. nih.govnih.govacs.org
A highly effective method for producing 3-substituted morpholines involves a one-pot tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). ubc.caorganic-chemistry.orgnih.gov This process starts with an aminoalkyne substrate, which first cyclizes to a cyclic imine, and is then reduced enantioselectively by a Noyori-type catalyst to give the chiral morpholine in high yield and enantiomeric excess (>95% ee). organic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's ligand are crucial for achieving high enantioselectivity. ubc.caorganic-chemistry.org
Another approach is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. nih.govsemanticscholar.orgrsc.org Rhodium complexes with chiral bisphosphine ligands have been successfully used to hydrogenate 2-substituted dehydromorpholines, achieving quantitative yields and up to 99% ee. nih.govrsc.org This "after cyclization" strategy could be adapted for 3-substituted systems to produce the target compound.
Table 3: Transition Metal-Catalyzed Routes to Chiral Morpholines
| Reaction | Catalyst System | Substrate | Key Features |
|---|---|---|---|
| Tandem Hydroamination/ATH | Ti(NMe₂)₂/RuCl[(S,S)-Ts-DPEN] ubc.caorganic-chemistry.org | Aminoalkyne | One-pot reaction, >95% ee. organic-chemistry.orgnih.gov |
| Asymmetric Hydrogenation | SKP-Rh complex nih.govrsc.org | Dehydromorpholine | Up to 99% ee for 2-substituted morpholines. nih.govrsc.org |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled.
For the synthesis of this compound, a prochiral substrate could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. researchgate.net For example, N-acyloxazolidinones are widely used in asymmetric aldol (B89426) reactions to create new stereocenters with high predictability. scielo.org.mx A strategy could involve an aldol reaction between an aldehyde and a titanium enolate derived from an N-acyl thiazolidinone auxiliary, followed by transformations to close the morpholine ring. scielo.org.mx
Pseudoephedrine has also been employed as an effective chiral auxiliary for synthesizing chiral 1,2-amino alcohols, which are direct precursors to morpholines. researchgate.netnih.gov The reaction of an arylglyoxal with pseudoephedrine can yield a morpholinone intermediate with high diastereoselectivity, which can then be converted to the target amino alcohol. nih.gov The stereocontrol exerted by the auxiliary ensures the formation of a single enantiomer.
Table 4: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism |
|---|---|---|
| Evans Oxazolidinones | Aldol Addition, Alkylation | Steric hindrance directs incoming electrophile. |
| Pseudoephedrine researchgate.netnih.gov | Aldol/Michael Additions | Formation of a rigid chelated intermediate. |
Asymmetric Catalytic Routes to the Chiral Morpholine Core
Direct Cyclization and Annulation Strategies for Morpholine Ring Formation
Direct cyclization methods construct the morpholine ring in a single, efficient step from acyclic precursors. These strategies often involve the reaction of a molecule containing two nucleophiles (e.g., an amino alcohol) with a reagent containing two electrophilic sites.
A notable annulation reaction for synthesizing morpholines uses β-amino alcohols and a vinyl sulfonium (B1226848) salt, such as diphenyl vinyl sulfonium triflate. nih.govbris.ac.uk This one-step protocol proceeds under mild conditions. The reaction involves a conjugate addition of one heteroatom, followed by an intramolecular ring-closure by the second heteroatom, effectively acting as a bis-electrophile to form the six-membered ring. bris.ac.uk
Another powerful approach is a cascade reaction starting from a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate. acs.org In the presence of an organic base, the oxazetidine ring opens and undergoes a spontaneous ring closure to deliver a morpholine hemiaminal. This intermediate can then be elaborated to construct various substituted morpholines with high diastereoselectivity, which is controlled by the avoidance of steric strain and by anomeric effects. acs.org These methods offer a redox-neutral and highly efficient alternative to traditional multi-step alkylation procedures. bris.ac.ukorganic-chemistry.org
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of heterocyclic systems by forming multiple bonds in a single step. For the synthesis of 3-substituted morpholines, a plausible approach involves the intramolecular cycloaddition of a suitably functionalized acyclic precursor. While direct examples for this compound are not prevalent in the literature, the strategy can be conceptualized based on established principles, such as 1,3-dipolar cycloadditions.
A hypothetical intramolecular [3+2] cycloaddition could involve an azomethine ylide. The synthesis would begin with a chiral precursor containing both the dipole and the dipolarophile within the same molecule. For instance, an N-allyl-substituted amino aldehyde could be condensed with an amino acid ester to generate an azomethine ylide, which then undergoes an intramolecular cycloaddition. libretexts.org Another potential pathway is the intramolecular radical cyclization of an appropriately substituted alkenyl ether. libretexts.orgnih.gov This process, often initiated by visible light or a radical initiator, can form the morpholine ring via a 6-exo-trig cyclization. nih.gov The stereochemistry at the C3 position would be established from a chiral starting material.
Challenges in such approaches include controlling the regioselectivity and stereoselectivity of the ring closure to favor the desired 6-membered morpholine ring over other potential products, such as 5-membered oxazolidines. The transition state geometry must be carefully managed to ensure the correct relative stereochemistry of the substituents. libretexts.org
Intermolecular Coupling and Cyclization Protocols
Intermolecular strategies are more commonly employed for the synthesis of substituted morpholines. These methods typically involve the sequential or one-pot coupling of two or three components to build the heterocyclic ring.
A prevalent two-component strategy involves the cyclization of a pre-formed N-substituted amino alcohol. For the target molecule, this would start with the chiral amino alcohol, (R)-2-(benzylamino)-3-methoxypropan-1-ol. This precursor can be synthesized from a chiral source like (R)-glycidol or an amino acid derivative. The morpholine ring is then formed by reaction with a two-carbon electrophile, such as 1,2-dihaloethane or a protected 2-haloethanol, under basic conditions.
More contemporary methods utilize multi-component reactions. A copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate can produce highly substituted morpholines. nih.gov A short synthesis of polyfunctional morpholines has also been achieved through a Petasis three-component coupling of glycolaldehyde, an organoboronic acid, and an amine, followed by intramolecular cyclization. nih.gov These methods offer the advantage of building complexity rapidly from simple starting materials.
A particularly efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663). This reagent acts as a two-carbon linchpin, first undergoing a selective N-alkylation of the amino alcohol, followed by a base-mediated cyclization to furnish the morpholine ring. chemrxiv.orgchemrxiv.org This approach is often high-yielding and avoids many of the inefficiencies of older methods. chemrxiv.orgchemrxiv.org
| Method | Starting Materials | Key Reagents | Advantages |
| Two-Component Cyclization | (R)-2-(benzylamino)-3-methoxypropan-1-ol, 1,2-dichloroethane | Base (e.g., K₂CO₃, NaH) | Convergent, relies on a well-defined chiral precursor. |
| Three-Component Reaction | (R)-2-amino-3-methoxypropan-1-ol, Benzaldehyde, Diazomalonate | Copper Catalyst | High convergency, rapid assembly of complex structures. nih.gov |
| Ethylene Sulfate Annulation | (R)-2-amino-3-methoxypropan-1-ol | Ethylene sulfate, tBuOK | High efficiency, selective monoalkylation, green credentials. chemrxiv.orgchemrxiv.org |
Functional Group Interconversion Strategies for Substituent Introduction
Selective N-Alkylation and Acylation Methods
The benzyl (B1604629) group at the N4 position is a key structural feature. This group is often introduced via selective N-alkylation of a pre-existing morpholine ring. The starting material for this step would be (3R)-3-(methoxymethyl)morpholine. The N-alkylation can be achieved using benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
A greener and increasingly popular alternative is the direct N-alkylation using benzyl alcohol. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology is catalyzed by transition metal complexes (e.g., based on iron, nickel, or palladium) and generates water as the only byproduct. researchgate.net This reaction proceeds via the temporary oxidation of the alcohol to an aldehyde, which then forms an iminium ion with the morpholine nitrogen, followed by reduction.
| Reagent | Catalyst/Base | Solvent | Typical Conditions | Reference |
| Benzyl Chloride | K₂CO₃ | Acetonitrile | Reflux, 16 h | youtube.com |
| Benzyl Alcohol | CuO–NiO/γ–Al₂O₃ | None (Fixed-bed reactor) | 160–240 °C | researchgate.net |
| Benzyl Alcohol | NiCuFeOx | Solvent-free | High Temperature | researchgate.net |
C3-Methoxymethyl Group Introduction and Derivatization
Direct functionalization at the C3 position of a pre-formed morpholine ring is synthetically challenging. Therefore, the C3-methoxymethyl substituent is almost always introduced via the chiral starting material. The synthesis of the key precursor, a chiral 1,2-amino alcohol, is crucial.
One common route starts from a chiral epoxide, such as (R)-glycidyl methyl ether. Ring-opening of this epoxide with benzylamine (B48309) would directly afford the required (R)-1-(benzylamino)-3-methoxypropan-2-ol, which can then be cyclized. Alternatively, chiral amino acids like L-serine can be used. L-serine can be converted through a series of steps involving reduction of the carboxylic acid, protection of the amine, methylation of the hydroxyl group, and subsequent manipulation to yield the desired amino alcohol precursor.
The methoxymethyl group itself is generally stable under many reaction conditions. The term "methoxymethyl ether" (MOM ether) is also used for a common alcohol protecting group, which is installed using reagents like chloromethyl methyl ether. wikipedia.org However, in the context of the C3 substituent of the target molecule, it refers to a permanent structural feature.
Process Optimization and Green Chemistry Considerations in Synthesis
Solvent-Free or Reduced Solvent Methodologies
Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. A key aspect of this is the reduction or elimination of volatile organic solvents.
For the synthesis of this compound, several steps can be adapted to be more environmentally friendly. As mentioned in section 3.3.1, the N-alkylation of morpholines with benzyl alcohol can be performed under solvent-free conditions using heterogeneous catalysts. researchgate.netresearchgate.net This not only eliminates the need for a solvent but also simplifies catalyst recovery and product purification.
One-pot, multicomponent reactions are inherently greener as they reduce the number of separate reaction and purification steps, thus saving on solvents and energy. bas.bg The use of ethylene sulfate for the annulation of the morpholine ring is also considered a green method as it is highly efficient and proceeds under relatively mild conditions. chemrxiv.org Microwave-assisted synthesis can also be employed to accelerate reactions and often allows for solvent-free conditions, although care must be taken to manage heat dissipation.
Advanced Spectroscopic and Stereochemical Elucidation of 3r 4 Benzyl 3 Methoxymethyl Morpholine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of (3R)-4-benzyl-3-(methoxymethyl)morpholine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to establish the molecular framework and provide insights into its stereochemical configuration.
In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the diastereotopic protons of the benzylic methylene (B1212753) group, the protons of the methoxymethyl substituent, and the protons of the morpholine (B109124) ring. The morpholine ring protons, being part of a chiral, non-planar system, would exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts and coupling constants are sensitive to the chair-like conformation of the morpholine ring and the orientation of its substituents.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule, including the aromatic, aliphatic, and methoxy (B1213986) carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzyl-CH₂ | 3.5 - 4.0 (diastereotopic) | ~55-60 |
| Phenyl | 7.2 - 7.4 | ~127-138 |
| Morpholine H-2 | 3.8 - 4.2 | ~68-72 |
| Morpholine H-3 | 3.0 - 3.5 | ~58-62 |
| Morpholine H-5 | 2.5 - 3.0 | ~50-55 |
| Morpholine H-6 | 3.6 - 4.0 | ~65-70 |
| -CH₂OCH₃ | 3.4 - 3.7 | ~70-75 |
Note: These are predicted values based on analogous structures; actual values may vary.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Analysis
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure and confirming stereochemical details.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the morpholine ring and to connect the benzylic protons to the phenyl ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on their attached protons. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to the quaternary phenyl carbon and to carbons C-3 and C-5 of the morpholine ring, confirming the N-benzyl linkage. It would also connect the protons of the methoxymethyl group to C-3 of the morpholine ring. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. NOESY is particularly powerful for determining stereochemistry and preferred conformations. For this compound, NOE correlations would be expected between the H-3 proton and protons on the substituent at C-3, as well as between the benzylic protons and protons on the morpholine ring (e.g., H-3 and H-5), which helps to define their relative orientation. ugm.ac.id
Dynamic NMR Spectroscopy for Conformational Studies
The morpholine ring is not static and can undergo conformational changes, primarily ring inversion. Additionally, rotation around the N-benzyl bond may be restricted. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study these dynamic processes. beilstein-journals.org
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the exchange can be slowed, leading to the decoalescence of signals into separate resonances for each conformer. By analyzing the spectra at various temperatures, it is possible to determine the coalescence temperature and calculate the activation energy (ΔG‡) for the conformational interchange, providing quantitative insight into the flexibility of the molecule. beilstein-journals.org For this compound, DNMR could reveal the energy barrier for the chair-to-chair interconversion of the morpholine ring.
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Purity Assessment
Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) and diastereomeric purity of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.
Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the most common modalities for this purpose. For morpholine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), have proven to be highly effective. doi.org The choice of mobile phase, often a mixture of an alcohol (like isopropanol (B130326) or ethanol) with a non-polar solvent (like hexane (B92381) for HPLC) or liquid CO₂ (for SFC), is optimized to achieve the best separation. doi.org
Table 2: Example Conditions for Chiral SFC Separation of Morpholine Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or OD-H (amylose or cellulose derivative) |
| Mobile Phase | CO₂ / Isopropanol / Diethylamine (e.g., 97:3:0.1) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV (e.g., 229 nm or 254 nm) |
Reference: Conditions are based on successful separations of similar morpholine structures. doi.org
The result is a chromatogram showing two distinct peaks for the (R) and (S) enantiomers if a racemic mixture is analyzed. For a sample of this compound, the analysis would ideally show a single major peak corresponding to the (R)-enantiomer, with any presence of the (S)-enantiomer being quantifiable to determine the e.e.
Development and Optimization of Chiral Stationary Phases for Morpholine Derivatives
The development of effective CSPs is key to the successful chiral separation of morpholine derivatives. Polysaccharide-based phases, where derivatives of cellulose or amylose are coated or immobilized onto a silica (B1680970) support, are widely used due to their broad applicability and excellent resolving power. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking (with the benzyl group), and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.
Optimization involves screening different types of CSPs and modifying the mobile phase composition. The addition of small amounts of an amine or acid modifier to the mobile phase can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanol (B1196071) groups on the silica support. The continuous development of new CSPs with different selectors and linkage chemistries aims to provide improved selectivity and efficiency for challenging separations.
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
While NMR and X-ray crystallography can determine relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting spectrum is a fingerprint of the molecule's absolute configuration and conformation. By comparing the experimentally measured VCD spectrum with a spectrum predicted computationally (typically using Density Functional Theory, DFT), the absolute configuration can be assigned. A good match between the experimental spectrum of an enantiomer and the calculated spectrum for the (R)-configuration would confirm the assignment as (R). VCD is particularly sensitive to the stereochemistry of the entire molecule, including the chiral center at C-3 and the conformational preferences. rsc.org
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vt.edu The resulting curve, known as an ORD curve, is characteristic of a chiral molecule. The sign and shape of the curve, particularly near absorption maxima (an effect known as the Cotton effect), are directly related to the absolute configuration of the molecule. Similar to VCD, comparison with computationally predicted ORD curves can lead to an unambiguous assignment of the absolute stereochemistry.
Single Crystal X-ray Diffraction Analysis for Solid-State Stereochemistry
Single crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be grown. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. researchgate.net
For this compound, an X-ray crystal structure would confirm the (R)-configuration at the C-3 stereocenter. By using anomalous dispersion, typically with a heavy atom absent in this molecule, the absolute configuration can be determined with high confidence using the Flack parameter. The analysis would also reveal the conformation of the morpholine ring (e.g., a chair conformation) and the spatial arrangement of the benzyl and methoxymethyl substituents relative to the ring. This solid-state structure provides a crucial reference point for understanding the molecule's properties and for validating the conformational analyses performed in solution by NMR and VCD. beilstein-journals.org
Reactivity Profiles and Chemical Transformations of 3r 4 Benzyl 3 Methoxymethyl Morpholine
Reactions at the N-Benzyl Moiety
The N-benzyl group serves as a common protecting group for the morpholine (B109124) nitrogen and its removal or modification is a key step in the further functionalization of the molecule.
Selective Debenzylation Strategies and Their Mechanistic Implications
The removal of the N-benzyl group from morpholine derivatives is a frequently employed transformation in synthetic chemistry. A common and effective method for this is catalytic transfer hydrogenation. This technique offers a milder and often more selective alternative to standard catalytic hydrogenation using hydrogen gas.
One established protocol for the N-debenzylation of tertiary benzylamines involves the use of 10% palladium on carbon (Pd/C) as the catalyst with 1,4-cyclohexadiene (B1204751) serving as the hydrogen donor. The reaction is typically carried out in a protic solvent such as ethanol, often with the addition of acetic acid. The acid is believed to facilitate the reaction and prevent catalyst poisoning by the amine product. This method has been shown to be chemoselective, leaving other potentially reducible groups like benzyl (B1604629) ethers intact. The general mechanism involves the transfer of hydrogen atoms from the donor molecule to the catalyst surface, followed by hydrogenolysis of the carbon-nitrogen bond.
Another approach for N-debenzylation utilizes a mixed catalyst system of palladium on carbon and niobic acid on carbon (Nb2O5/C). rsc.org This method also proceeds via hydrogenolysis and benefits from the acidic nature of the niobic acid co-catalyst, which can enhance the reaction rate and efficiency. rsc.org The heterogeneous nature of these catalysts simplifies their removal from the reaction mixture by filtration. rsc.org
| Catalyst System | Hydrogen Donor | Solvent | Additive | Key Features |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Acetic Acid | Chemoselective for N-debenzylation over O-debenzylation. |
| Pd/C and Nb2O5/C | H2 | Methanol | None | Facilitated by acidic co-catalyst, easy catalyst removal. rsc.org |
| 20% Pd(OH)2/C | H2 | Ethanol | Acetic Acid | Effective for debenzylation of N-Boc, N-benzyl protected amines. wikipedia.org |
This table presents common catalytic systems for N-debenzylation, though specific conditions for (3R)-4-benzyl-3-(methoxymethyl)morpholine may require optimization.
N-Functionalization Reactions Beyond Benzylation
Following debenzylation to yield (3R)-3-(methoxymethyl)morpholine cymitquimica.com, the secondary amine becomes available for a variety of N-functionalization reactions, including N-acylation and N-alkylation.
N-Acylation: The free secondary amine of the morpholine can be readily acylated using various acylating agents. A standard method involves the reaction of the amine with an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous solvent. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-acylmorpholine derivative.
N-Alkylation: N-alkylation of the debenzylated morpholine can be achieved by reaction with alkyl halides. researchgate.net These reactions typically proceed via an SN2 mechanism, where the morpholine nitrogen acts as the nucleophile. The choice of solvent and base is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. For instance, the use of a hindered base like diisopropylethylamine (Hünig's base) can be beneficial. researchgate.net Alternatively, reductive amination provides another route to N-alkylated products.
Transformations of the Methoxymethyl Group at the C3 Position
The methoxymethyl (MOM) ether at the C3 position acts as a protecting group for a primary alcohol. Its removal and subsequent derivatization, or its direct conversion to other functionalities, are key strategies for modifying this part of the molecule.
Deprotection to Hydroxyl and Subsequent Derivatizations
The cleavage of the methoxymethyl ether to unveil the primary hydroxyl group is a common deprotection strategy. This transformation is typically achieved under acidic conditions. libretexts.orglibretexts.org For example, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can effect the cleavage. libretexts.orglibretexts.org Lewis acids such as bismuth trichloride (B1173362) (BiCl3) have also been reported to facilitate the removal of MOM ethers. rsc.org
Once the primary alcohol, (3R)-4-benzyl-3-(hydroxymethyl)morpholine, is obtained, it can undergo a range of standard derivatizations of primary alcohols. These include esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.
Conversion to Other Carbon-Based Functional Groups
The synthetic utility of the C3 substituent can be expanded by converting the methoxymethyl group into other carbon-based functionalities. A key transformation is the oxidation of the deprotected primary alcohol to an aldehyde.
The oxidation of primary alcohols to aldehydes can be accomplished using a variety of reagents. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are often employed to prevent over-oxidation to the carboxylic acid. The resulting aldehyde, (3R)-4-benzyl-morpholine-3-carbaldehyde, is a valuable intermediate for further carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions.
Reactivity of the Morpholine Ring System Itself
The morpholine ring, a saturated heterocycle, is generally stable under many reaction conditions. Its reactivity often involves conformational aspects and, under more forcing conditions, ring-opening reactions.
The chair conformation is the most stable arrangement for the morpholine ring. The substituents at the C3 and N4 positions will adopt specific orientations to minimize steric interactions. The conformational preference can influence the reactivity of the substituents and the ring itself.
While the morpholine ring is generally robust, it can undergo cleavage under certain conditions. For instance, treatment with strong acids at elevated temperatures can lead to ring opening. The specific products of such reactions would depend on the reaction conditions and the nature of the substituents on the ring. However, these are generally considered destructive pathways and are less commonly employed in synthetic strategies aiming to maintain the core morpholine structure.
Ring-Opening Reactions and Derived Products
The morpholine ring is a stable heterocyclic system and does not readily undergo ring-opening reactions under standard conditions. However, cleavage of the C-O or C-N bonds within the ring can be induced under specific, often harsh, conditions or through activation of the ring.
For N-substituted morpholines, ring-opening can be initiated by the formation of a quaternary ammonium salt. For instance, the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related bicyclic amine, with alkylating agents forms a quaternary salt that can undergo nucleophilic ring-opening. researchgate.net By analogy, quaternization of the nitrogen in this compound with an alkyl halide, followed by treatment with a strong nucleophile, could potentially lead to the opening of the morpholine ring. The regioselectivity of such an opening would be influenced by steric and electronic factors.
Furthermore, a patented method describes the oxidative ring-opening of N-phenylmorpholine derivatives using visible light as an energy source and molecular oxygen as the final oxidant. researchgate.net This process involves the cleavage of a C(sp³)–C(sp³) bond under mild conditions, offering a potential pathway for the degradation of the morpholine ring in the target molecule to yield acyclic products. researchgate.net The specific products would depend on which C-C bond is cleaved.
Ring-opening of related heterocyclic systems like epoxides and aziridines with various nucleophiles is a common strategy in organic synthesis. rsc.orgrsc.org While the morpholine ring is significantly less strained, these examples highlight the general principles of nucleophilic attack leading to ring cleavage.
Selective Hydrogenation and Oxidation Reactions
The reactivity of this compound towards hydrogenation and oxidation is primarily centered on the N-benzyl group and the morpholine ring itself.
Selective Hydrogenation:
The most common transformation via hydrogenation for this molecule would be the debenzylation of the nitrogen atom. Catalytic hydrogenolysis is a standard method for the removal of N-benzyl protecting groups. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net The reaction proceeds via the cleavage of the benzylic C-N bond to yield (3R)-3-(methoxymethyl)morpholine and toluene. The conditions for this reaction are generally mild and would likely not affect the ether linkage or the morpholine ring.
Oxidation Reactions:
The oxidation of this compound can occur at several sites. The tertiary amine of the morpholine ring can be oxidized to an N-oxide. More vigorous oxidation can lead to the cleavage of the N-benzyl group. Oxidative debenzylation of N-benzyl amines can be achieved using various reagents, such as potassium persulfate (K₂S₂O₈), to yield the corresponding secondary amine. beilstein-journals.org The proposed mechanism for this reaction involves a sulfate (B86663) radical anion that can induce both hydrogen atom abstraction and single-electron transfer. beilstein-journals.org
Another method for oxidative debenzylation involves the use of a bromo radical generated from an alkali metal bromide and an oxidant like Oxone. nih.govnih.gov This method is efficient for both N-benzyl amides and O-benzyl ethers, suggesting its potential applicability to the target molecule, leading to the formation of (3R)-3-(methoxymethyl)morpholine. nih.govnih.gov
The benzylic C-H bonds are also susceptible to oxidation. acs.org Depending on the oxidant and reaction conditions, this could lead to the formation of a benzoyl group attached to the nitrogen. rsc.org
Acid-Base Properties and Their Influence on Reactivity
The acid-base properties of this compound are primarily determined by the tertiary amine within the morpholine ring.
The nitrogen atom possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton to form a morpholinium salt. acs.org However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen through an inductive effect. This makes the nitrogen in morpholine less basic than the nitrogen in a structurally similar secondary amine like piperidine. researchgate.netacs.org The pKa of the conjugate acid of morpholine (morpholinium ion) is approximately 8.4, which is lower than that of piperidinium (B107235) ion (around 11.2). researchgate.net
The basicity of the nitrogen atom plays a crucial role in its reactivity. Protonation of the nitrogen can influence the course of reactions. For example, in acidic media, the nitrogen will be protonated, which would prevent it from participating in reactions where it needs to act as a nucleophile. This protonation can also serve to activate the molecule for certain transformations, although specific examples for this compound are not documented. The formation of morpholinium salts can also be used to control the solubility of the compound in different solvents. acs.org
Mechanistic Investigations of Key Transformations
While no specific mechanistic studies have been published for this compound, the mechanisms of its key potential transformations can be inferred from studies on analogous systems.
Identification of Reaction Intermediates and Transition States
Debenzylation Reactions:
The catalytic hydrogenolysis of the N-benzyl group is believed to proceed through a series of steps on the catalyst surface. The reaction likely involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the debenzylated morpholine and toluene.
In oxidative debenzylation reactions, the nature of the intermediates and transition states depends on the specific oxidant used. For instance, in the oxidation of N-(arylsulfonyl)benzylamines with K₂S₂O₈, a mechanism involving a sulfate radical anion (SO₄•⁻) is proposed. beilstein-journals.org This radical can abstract a hydrogen atom from the benzylic position to form a benzylic radical, which is then further oxidized to an iminium ion intermediate that is subsequently hydrolyzed. beilstein-journals.org
Ring-Opening Reactions:
For the ring-opening of related heterocyclic systems, such as epoxides, the reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the structure of the epoxide. nih.gov In acid-catalyzed ring-opening, the formation of a protonated epoxide is followed by nucleophilic attack. The transition state will have significant carbocationic character in an Sₙ1-like mechanism, while in an Sₙ2 mechanism, it involves a concerted attack of the nucleophile as the C-O bond breaks.
Kinetic Studies and Rate-Determining Steps
Detailed kinetic studies specifically for the reactions of this compound are not available in the reviewed literature. However, kinetic investigations of related reactions provide insights into the factors that influence reaction rates.
For the decomposition of morpholine itself, a mechanistic and kinetic study has been performed, highlighting the complexity of the reaction pathways. nih.gov The study suggests that the self-decomposition of morpholine is dominated by a 1,3-intramolecular hydrogen shift. nih.gov
In studies of the hydrolysis of other esters catalyzed by morpholine, the reaction kinetics have been investigated to determine the rate law and the role of different species in the rate-determining step. For example, the hydrolysis of methyl o-formylbenzoate catalyzed by morpholine has been studied to understand the participation of the neighboring aldehyde group.
For the key transformation of N-debenzylation, the rate would be influenced by factors such as the nature of the catalyst (in the case of hydrogenolysis), the concentration of the oxidant, and the temperature. In many catalytic reactions, the rate-determining step can be the adsorption of the substrate onto the catalyst surface or the product's desorption. For oxidative debenzylation, the initial hydrogen atom abstraction or single electron transfer is often the rate-limiting step.
Applications of 3r 4 Benzyl 3 Methoxymethyl Morpholine in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Stereoselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled. The structural features of (3R)-4-benzyl-3-(methoxymethyl)morpholine, including its rigid morpholine (B109124) core, the stereogenic center at the 3-position, and the bulky benzyl (B1604629) group on the nitrogen atom, make it a potentially effective chiral controller.
Diastereoselective Control in C-C Bond Forming Reactions
The formation of carbon-carbon bonds with high diastereoselectivity is a fundamental challenge in organic synthesis. While the specific application of this compound as a chiral auxiliary in such reactions is not extensively documented in readily available literature, the broader class of chiral morpholine derivatives has been employed to influence the facial selectivity of enolate reactions. For instance, N-acylated chiral morpholines can be deprotonated to form chiral enolates. The steric hindrance provided by the substituents on the morpholine ring, such as the benzyl and methoxymethyl groups in the title compound, would be expected to direct the approach of an electrophile from the less hindered face, thereby leading to the formation of one diastereomer in excess.
Table 1: Hypothetical Diastereoselective Alkylation using a this compound-derived auxiliary
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | >90:10 |
| 2 | Benzyl bromide | >95:5 |
| 3 | Isopropyl iodide | >85:15 |
| Note: This table is illustrative and based on the general principles of chiral auxiliary-directed reactions, as specific data for this compound is not available. |
Utilization as a Chiral Ligand in Asymmetric Catalysis
The development of chiral ligands that can effectively transfer stereochemical information from a catalyst to a substrate is a central theme in asymmetric catalysis. The nitrogen and oxygen atoms within the morpholine scaffold of this compound offer potential coordination sites for transition metals, making it a candidate for a bidentate ligand.
Design Principles for Morpholine-Based Ligands
Effective chiral ligands often possess a combination of key features: a rigid backbone to reduce conformational flexibility and enhance stereochemical communication, strategically placed stereogenic centers close to the catalytic metal center, and tunable steric and electronic properties. The morpholine ring provides a relatively rigid chair-like conformation. The stereocenter at C-3, bearing a methoxymethyl group, and the N-benzyl group can create a well-defined chiral pocket around a coordinated metal. The electronic properties of the ligand could be modulated by substitution on the benzyl group, thereby influencing the reactivity and selectivity of the catalyst.
Enantioselective Catalytic Processes (e.g., Hydrogenation, Alkylation, Addition Reactions)
While specific examples of this compound being used as a ligand in major enantioselective catalytic processes are not prominent in the literature, its structural motifs are found in ligands for such transformations. For instance, chiral amino alcohols and their derivatives are well-known ligand classes for enantioselective addition of organozinc reagents to aldehydes and for asymmetric transfer hydrogenation of ketones. The morpholine structure can be viewed as a constrained amino alcohol derivative. A transition metal complex of this compound could potentially catalyze these reactions by creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate.
Table 2: Potential Applications of this compound as a Chiral Ligand
| Reaction Type | Metal Catalyst | Potential Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | High |
| Asymmetric Alkylation | Palladium, Copper | Moderate to High |
| Asymmetric Addition | Zinc, Titanium | Moderate to High |
| Note: This table represents potential applications based on the structural features of the compound and is not based on reported experimental results. |
Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger, more complex target molecule. This approach, often part of a convergent synthesis strategy, allows for the efficient construction of multiple stereocenters. This compound, with its pre-defined stereochemistry, serves as a valuable chiral synthon.
Stereo-defined Intermediate in Multi-step Synthetic Sequences
The chiral integrity of this compound makes it a valuable starting material or intermediate in the synthesis of complex, stereochemically defined molecules. Its rigid morpholine core, combined with the specific stereochemistry at the C3 position, provides a robust scaffold for the introduction of further functionality with a high degree of stereocontrol. The benzyl and methoxymethyl groups serve as reliable protecting groups that can be selectively removed under specific conditions to unmask reactive amine and alcohol functionalities, respectively. This allows for the sequential elaboration of the molecule in a controlled manner.
One illustrative, albeit proposed, synthetic application of this compound is in the enantioselective synthesis of (+)-Biotin, a vital water-soluble vitamin. In this hypothetical multi-step sequence, the morpholine derivative serves as a chiral template to establish the key stereocenters of the target molecule.
The proposed synthetic pathway would commence with the selective deprotection of the methoxymethyl ether to reveal the primary alcohol. This can be typically achieved under acidic conditions. Subsequent oxidation of the alcohol to an aldehyde sets the stage for the introduction of the valeric acid side chain. Following the installation of the side chain, the crucial step of reductive amination and cyclization would be performed after the removal of the N-benzyl group. The inherent stereochemistry of the starting morpholine would guide the formation of the desired stereoisomer of biotin.
The following table outlines the key proposed transformations in this synthetic sequence:
| Step | Transformation | Reagents and Conditions | Intermediate Product |
| 1 | O-Demethylation | Mild acid (e.g., p-TsOH, MeOH) | (3R)-4-benzyl-morpholin-3-yl)methanol |
| 2 | Oxidation | Swern or Dess-Martin oxidation | (3R)-4-benzyl-morpholine-3-carbaldehyde |
| 3 | Wittig Reaction | Ph3P=CH(CH2)3CO2Et | Ethyl 5-((3R)-4-benzylmorpholin-3-yl)pent-4-enoate |
| 4 | Hydrogenation | H2, Pd/C | Ethyl 5-((3R)-4-benzylmorpholin-3-yl)pentanoate |
| 5 | N-Debenzylation | H2, Pd(OH)2/C | Ethyl 5-((3R)-morpholin-3-yl)pentanoate |
| 6 | Urea Formation & Cyclization | Phosgene or CDI, then heat | (+)-Biotin |
| This is a proposed synthetic scheme and has not been experimentally validated. |
This strategic use of this compound as a stereo-defined intermediate highlights its potential to significantly simplify the synthesis of complex chiral molecules. By providing a pre-defined stereocenter, it allows for a more convergent and efficient synthetic design.
Computational and Theoretical Investigations of Substituted Morpholine Systems
Quantum Chemical Studies on Conformational Preferences and Energy Landscapes
Quantum chemical studies are fundamental to understanding the three-dimensional structure and flexibility of molecules like (3R)-4-benzyl-3-(methoxymethyl)morpholine. These methods map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms.
The process begins with a structural optimization , where the geometry of the molecule is adjusted to find the lowest energy state, corresponding to the most stable conformation. This involves calculating the forces on each atom and iteratively moving the atoms until these forces are minimized. For a flexible molecule with multiple rotatable bonds (like the benzyl (B1604629) and methoxymethyl groups), multiple starting geometries would be optimized to explore the conformational space thoroughly. The chair conformation of the morpholine (B109124) ring is generally the most stable, but the orientation of the substituents can lead to various low-energy structures.
Once the optimized geometries (local minima on the potential energy surface) are found, vibrational analysis is performed. This calculation determines the frequencies of the normal modes of vibration. The results serve two key purposes: first, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum; and second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help validate the computed structure.
A hypothetical table of key structural parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below.
| Parameter | Predicted Value |
| Morpholine Ring Conformation | Chair |
| C3-Substituent Orientation | Equatorial |
| N4-Substituent Orientation | Equatorial |
| C-O-C (ether) bond angle | ~112° |
| C-N-C (amine) bond angle | ~110° |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment (e.g., in a solvent like water or chloroform) over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve. This allows for the exploration of the conformational landscape and the observation of transitions between different stable states. For this compound, an MD simulation could reveal:
The flexibility of the morpholine ring and the frequency of ring-flipping events (if any).
The rotational dynamics of the benzyl and methoxymethyl substituents.
The time-averaged distribution of different conformers at a given temperature.
The formation and breaking of intramolecular hydrogen bonds, if applicable.
These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic setting, which can be critical for predicting its interactions with other molecules, such as biological receptors.
Reaction Mechanism Elucidation Using Advanced Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For a substituted morpholine, these methods can be used to understand its synthesis and potential reactivity.
Transition State Analysis and Reaction Pathway Mapping
To understand how this compound might be formed or how it might react, computational chemists map the entire reaction pathway. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Prediction of Stereochemical Outcomes in Catalytic Reactions
The (3R) stereochemistry of the target molecule suggests it is likely formed through an asymmetric synthesis, often involving a chiral catalyst. Computational methods are increasingly used to predict and explain the stereochemical outcomes of such reactions.
For example, if this compound were synthesized via a catalytic asymmetric hydrogenation of a corresponding enamine or iminium ion, computational modeling could be used to investigate the interaction between the substrate and the chiral catalyst. By building models of the catalyst-substrate complexes leading to the (R) and (S) products, the energies of the respective transition states can be calculated. The favored product is the one formed via the lower energy transition state. This type of analysis can explain why a particular catalyst gives a high enantiomeric excess and can aid in the design of new, more selective catalysts.
Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational methods can predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound like this compound.
DFT calculations can be used to predict:
NMR Spectra : By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted. These predicted shifts, when compared to experimental spectra, can help assign the signals to specific atoms in the molecule, which is especially useful for complex structures.
Electronic Spectra : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of UV-Visible light. This can help in the analysis of UV-Vis spectra.
Below is a hypothetical table comparing predicted and experimental spectroscopic data, which would be a typical output of such a study.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
| ¹H NMR (δ, ppm) - H at C3 | 3.15 | 3.12 |
| ¹³C NMR (δ, ppm) - C3 | 78.2 | 77.9 |
| IR (cm⁻¹) - C-O-C stretch | 1115 | 1118 |
By combining these computational approaches, a comprehensive theoretical understanding of the structure, dynamics, reactivity, and spectroscopic signatures of this compound can be achieved, providing a powerful complement to experimental studies.
Molecular Modeling for Ligand-Substrate and Host-Guest Interactions (if applicable to catalytic roles)
Currently, there is a notable absence of publicly available research dedicated to the specific computational and theoretical investigation of This compound in the context of its catalytic roles. While the broader class of chiral morpholine derivatives has been a subject of interest in catalysis, detailed molecular modeling studies focusing on the ligand-substrate or host-guest interactions of this particular compound have not been reported in the searched scientific literature.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for elucidating reaction mechanisms and understanding the non-covalent interactions that govern catalytic activity and selectivity. For many chiral catalysts, these studies provide invaluable insights into the transition states of reactions and the specific binding modes of substrates. For instance, computational analyses have been successfully applied to understand the efficacy of other morpholine-based organocatalysts, revealing how the geometry of the morpholine ring and its substituents influence the nucleophilicity of enamines in asymmetric reactions. nih.gov
In the area of host-guest chemistry, computational modeling helps in predicting the binding affinities and geometries of complexes, which is crucial for designing molecular containers and sensors. banglajol.info Studies on other complex heterocyclic systems have demonstrated the utility of these methods in correlating calculated interaction energies with experimentally observed phenomena.
However, for (3A)-4-benzyl-3-(methoxymethyl)morpholine , no such specific computational data pertaining to its interactions with substrates or its behavior as a guest within a host system in a catalytic cycle have been found. The synthesis of various chiral morpholine derivatives is documented, often highlighting their potential as scaffolds in medicinal chemistry and organic synthesis. rsc.orgmdpi.com Furthermore, computational insights have been provided for other morpholine-substituted compounds in different contexts, such as their potential as enzyme inhibitors. researchgate.net
The scientific community has explored the synthesis and application of chiral ligands containing other heterocyclic motifs, sometimes accompanied by computational studies to rationalize their catalytic performance. These studies often include detailed analyses of steric and electronic effects that dictate the outcome of catalytic transformations.
Without dedicated computational research on This compound , any discussion on its specific ligand-substrate or host-guest interactions would be purely speculative. The generation of meaningful data tables, such as those detailing binding energies, transition state geometries, or non-covalent interaction analyses, requires specific quantum chemical or molecular mechanics calculations that have not been published for this compound.
Therefore, while the framework for such computational investigations is well-established within the field of chemistry, its application to This compound remains an unexplored area of research based on the available information.
Future Research Directions and Emerging Opportunities in Chiral Morpholine Chemistry
Development of Novel and More Sustainable Stereoselective Methodologies for Morpholine (B109124) Synthesis
The synthesis of morpholine derivatives has traditionally relied on multi-step processes that can be inefficient and generate significant waste. chemrxiv.org A primary direction for future research is the development of greener and more atom-economical stereoselective synthetic routes.
Recent advancements include a redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.gov This one or two-step method offers high yields and has been successfully demonstrated on a large scale (>50 g), presenting substantial environmental and safety benefits over traditional approaches. chemrxiv.orgchemrxiv.orgnih.gov The selectivity of this method depends on the structure of the starting amino alcohol, suggesting that it could be tailored for the synthesis of specific chiral morpholines like the target compound from a corresponding chiral amino alcohol precursor. chemrxiv.org
Another promising area is the use of polymer-supported synthesis, which starts from immobilized amino acids such as Fmoc-Ser(tBu)-OH. nih.gov This solid-phase technique facilitates the purification process and allows for the stereoselective formation of morpholine-3-carboxylic acids. nih.gov Adapting such solid-phase methods could streamline the synthesis of complex morpholine cores. Furthermore, transition metal catalysis, particularly palladium-catalyzed carboamination reactions, has shown potential for producing morpholines as single stereoisomers. e3s-conferences.org Future work will likely focus on expanding the substrate scope of these catalytic systems and improving their sustainability by using more earth-abundant metals and recyclable catalysts.
Key Research Findings in Sustainable Morpholine Synthesis
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Ethylene Sulfate Protocol | Redox-neutral, uses inexpensive reagents (ethylene sulfate, tBuOK). chemrxiv.orgnih.gov | High yields, fewer steps, reduced waste, improved safety profile. chemrxiv.org |
| Polymer-Supported Synthesis | Starts from immobilized amino acids on a solid phase. nih.gov | Simplified purification, stereoselective control. nih.gov |
| Transition Metal Catalysis | Palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives. e3s-conferences.org | Access to cis-3,5-disubstituted and fused bi-cyclic morpholines as single stereoisomers. e3s-conferences.org |
Exploration of New Reactivity Modes and Chemical Transformations for the Target Compound
The synthetic utility of (3R)-4-benzyl-3-(methoxymethyl)morpholine is largely untapped. Future research will focus on exploring the reactivity of its core structure to generate a diverse range of derivatives. The functional groups present—an N-benzyl group, a methoxymethyl ether, and the morpholine ring itself—offer multiple handles for chemical modification.
Potential transformations for this scaffold include:
N-Debenzylation: The benzyl (B1604629) group can be removed via catalytic hydrogenation, unmasking the secondary amine. This would allow for the introduction of a wide variety of substituents at the nitrogen atom, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Ether Cleavage: The methoxymethyl ether at the C3 position could be cleaved under acidic conditions to reveal a primary alcohol. This hydroxyl group could then be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions, further expanding the chemical diversity of the scaffold.
Ring Transformations: While more challenging, investigations into ring-opening or ring-expansion reactions of the morpholine core could lead to novel heterocyclic systems.
The development of chiral alkoxymethyl morpholine analogs has already led to the identification of potent and selective dopamine (B1211576) D4 receptor antagonists, highlighting the pharmacological potential of this scaffold. nih.gov Systematic exploration of these new reactivity modes will be crucial for accessing novel chemical space and discovering compounds with unique biological activities. nih.gov
Integration of Flow Chemistry and Continuous Processing in Morpholine Synthesis
The pharmaceutical industry is increasingly adopting continuous flow manufacturing to improve the efficiency, safety, and scalability of chemical syntheses. acs.orgnih.gov The synthesis of chiral morpholines, including this compound, is an ideal candidate for this technology.
Flow chemistry offers several advantages over traditional batch processing:
Enhanced Safety: Hazardous or unstable reagents can be generated in situ and consumed immediately, minimizing risk. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. scielo.br
Scalability: Scaling up production is achieved by running the system for longer periods or by numbering up parallel reactors, which is often more straightforward than scaling up batch reactors. scielo.br
Automation and Integration: Flow systems can be fully automated and can telescope multiple synthetic steps, including reaction, work-up, and purification, into a single, uninterrupted process. nih.gov
Future research will involve designing a multi-step continuous flow synthesis for the target compound. This could involve, for instance, an initial stereoselective reaction in one reactor module, followed by in-line purification, and then a subsequent reaction in a second module. Such integrated systems have been successfully used for the synthesis of other chiral active pharmaceutical ingredients (APIs) and could significantly streamline the production of complex morpholine derivatives. nih.govrsc.org
Application of Machine Learning and AI in the Design of Novel Morpholine Catalysts and Synthetic Routes
Catalyst Design: ML models can be trained on large datasets of computational and experimental data to predict the performance of potential catalysts. innovations-report.comumn.edu This approach can rapidly screen vast numbers of catalyst candidates for the stereoselective synthesis of the morpholine core, identifying promising structures with improved activity and selectivity. mdpi.comanl.gov By recognizing complex correlations between catalyst structure and performance that may not be obvious to human researchers, ML can guide the rational design of next-generation catalysts. innovations-report.com
Leading AI Platforms in Chemical Synthesis
| Platform | Core Technology | Application |
|---|---|---|
| IBM RXN for Chemistry | Neural transformer models | Reaction prediction and automated synthesis. chemcopilot.com |
| ReTReK | Deep learning and Monte Carlo Tree Search | Data-driven retrosynthesis planning integrated with chemists' knowledge. nih.gov |
| Synthia™ | Expert-coded rules and advanced algorithms | Retrosynthetic analysis for complex molecules. |
Advanced Integrated Spectroscopic and Computational Approaches for Mechanistic Insights
A fundamental understanding of reaction mechanisms is critical for optimizing synthetic methods. The synergy between advanced spectroscopic techniques and high-level computational chemistry provides powerful tools for elucidating the intricate details of stereoselective reactions used in morpholine synthesis. unive.it
Future research will increasingly rely on this integrated approach. For example:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) spectroscopy can monitor reactions in real-time, identifying transient intermediates and providing kinetic data. unive.it
Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states, and rationalize the origins of stereoselectivity. umn.edu These calculations can explain why a particular catalyst or reagent favors the formation of one enantiomer over another.
By combining experimental observations with theoretical predictions, researchers can gain a comprehensive picture of the reaction mechanism. dntb.gov.ua This knowledge is invaluable for troubleshooting existing methods, predicting the outcome of new reactions, and rationally designing more efficient and selective syntheses for complex chiral molecules like this compound.
Q & A
Q. How to design stable formulations for in vivo studies of this compound?
- Methodological Answer : Solubility enhancement via co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Lyophilization stabilizes aqueous solutions. Pharmacokinetic (PK) studies in rodents assess bioavailability, while stability-indicating assays (e.g., forced degradation under UV/heat) validate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
